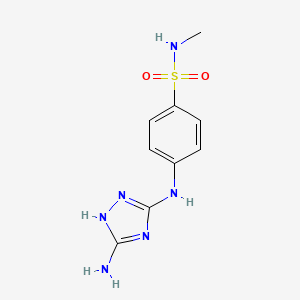

4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide

Vue d'ensemble

Description

4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide is a complex organic compound that features a triazole ring, an amino group, and a sulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide typically involves multi-step organic reactions One common method involves the reaction of 4-nitro-N-methylbenzenesulfonamide with hydrazine hydrate to form the corresponding hydrazine derivative This intermediate is then cyclized with formic acid to yield the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Analyse Des Réactions Chimiques

Synthetic Pathways

4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide (CAS: 443799-42-6) is synthesized via sequential nucleophilic substitution and cyclization reactions. Key steps include:

- Step 1 : Formation of the sulfonamide backbone by reacting 4-aminobenzenesulfonamide derivatives with methylamine under alkaline conditions .

- Step 2 : Introduction of the 5-amino-1H-1,2,4-triazole moiety via microwave-assisted cyclization of aminoguanidine hydrochloride with carbonyl-containing intermediates .

Functional Group Reactivity

The compound exhibits reactivity at three primary sites:

- Sulfonamide Group : Participates in nucleophilic substitutions (e.g., alkylation, acylation) due to the electron-withdrawing sulfonyl group. For example, reactions with chloroacetyl chloride yield thiazolone derivatives under reflux conditions .

- Triazole Ring : Undergoes electrophilic substitution at the amino group (C-5 position), enabling coupling with aldehydes or ketones to form Schiff bases .

- Amino Bridge : Acts as a nucleophile in Michael addition reactions or forms hydrazones with carbonyl compounds .

Key Reaction Schemes and Conditions

Mechanistic Insights

- Microwave-Assisted Cyclization : Accelerates the formation of the triazole ring by promoting efficient energy transfer, reducing reaction time from hours to minutes .

- Tautomerism : The 1,2,4-triazole ring exhibits annular prototropic tautomerism (1H ↔ 2H forms), confirmed via H NMR and X-ray crystallography . This impacts reactivity, favoring electrophilic attacks at the N-1 position in the 1H tautomer .

Stability and Degradation

- Thermal Stability : Decomposes above 250°C, as confirmed by differential scanning calorimetry (DSC) .

- Hydrolytic Sensitivity : The sulfonamide group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding 4-aminobenzenesulfonic acid and triazole-amine fragments .

Spectroscopic Characterization

- 1^11H NMR (DMSO-d6d_6d6) : δ 7.85 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 6.45 (s, 1H, triazole-H), 5.20 (s, 2H, NH), 2.40 (s, 3H, N-CH) .

- IR (KBr) : Peaks at 3340 cm (N-H stretch), 1650 cm (C=N), 1320 cm (S=O) .

Industrial and Research Relevance

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antibacterial Properties

Research has demonstrated that compounds containing the triazole moiety exhibit potent antibacterial activity. For instance, derivatives of 5-amino-1H-1,2,4-triazole have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The incorporation of the sulfonamide group enhances the antibacterial efficacy by improving solubility and bioavailability .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 7.1 μM |

| Compound B | E. coli | 6.5 μM |

| Compound C | K. pneumoniae | 9.4 μM |

1.2 Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies indicate that triazole-based compounds can inhibit DNA polymerase β, a critical enzyme in cancer cell proliferation and repair mechanisms . The modification of the triazole structure can lead to enhanced anticancer properties by altering the compound's interaction with biological targets.

Case Study: Inhibition of DNA Polymerase β

In a recent study, structural modifications of triazole derivatives resulted in compounds that exhibited higher antiproliferative activity against various cancer cell lines compared to the parent compound NSC-666719 . The research highlighted that substituents on the triazole ring could significantly influence the binding affinity and inhibitory activity.

Agricultural Applications

2.1 Agrochemical Development

The compound serves as an intermediate in the synthesis of agrochemicals. Its triazole structure is known for its fungicidal properties, making it a candidate for developing new agricultural fungicides . The ability to modify the sulfonamide group allows for fine-tuning of the compound's efficacy against specific plant pathogens.

Table 2: Potential Agrochemical Applications

| Application Type | Target Organism | Expected Outcome |

|---|---|---|

| Fungicide | Fungal pathogens | Enhanced crop protection |

| Herbicide | Weeds | Improved weed management |

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the applications of 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide.

3.1 Synthesis Pathways

Two primary synthetic routes have been established for producing this compound:

- Route A: Involves the reaction between aminoguanidine and sulfonyl chlorides under controlled conditions.

- Route B: Utilizes microwave-assisted synthesis to enhance yields and reduce reaction times .

3.2 Structure Activity Relationship (SAR)

The SAR studies have revealed that modifications at specific positions on the triazole ring can significantly affect biological activity:

Mécanisme D'action

The mechanism of action of 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring and sulfonamide group can bind to active sites of enzymes or receptors, inhibiting their function. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-benzenesulfonamide

- 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-benzonitrile

Uniqueness

Compared to similar compounds, 4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Activité Biologique

4-(5-Amino-1H-1,2,4-triazol-3-ylamino)-N-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

The compound is characterized by the presence of a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of sulfonamide derivatives with triazole-containing amines. Various synthetic pathways have been explored to optimize yield and purity, often utilizing microwave irradiation techniques to enhance reaction efficiency.

| Property | Details |

|---|---|

| Molecular Formula | C10H13N5O2S |

| Molecular Weight | 253.31 g/mol |

| CAS Number | [Not available] |

Antimicrobial Activity

Studies have reported that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 5-amino-1H-1,2,4-triazole have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate varying levels of potency:

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.23 - 0.70 | Staphylococcus aureus |

| Other triazole derivatives | 0.47 - 0.94 | Escherichia coli |

These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | <10 |

| MCF-7 | <10 |

| SKOV-3 | 7.87 - 70.53 |

The low IC50 values indicate potent anticancer activity, particularly against cervical and breast cancer cell lines.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several triazole derivatives, including our compound of interest. The results indicated that it exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy.

Research on Anticancer Properties

Another significant research effort focused on the anticancer properties of triazole derivatives. The study found that the introduction of specific substituents on the triazole ring could enhance cytotoxic effects against cancer cells while minimizing toxicity to normal cells. This finding supports further investigation into structure-activity relationships for optimizing therapeutic agents.

Propriétés

IUPAC Name |

4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O2S/c1-11-18(16,17)7-4-2-6(3-5-7)12-9-13-8(10)14-15-9/h2-5,11H,1H3,(H4,10,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCKHYNBSJGZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609934 | |

| Record name | 4-[(5-Amino-1H-1,2,4-triazol-3-yl)amino]-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443799-42-6 | |

| Record name | 4-[(5-Amino-1H-1,2,4-triazol-3-yl)amino]-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.